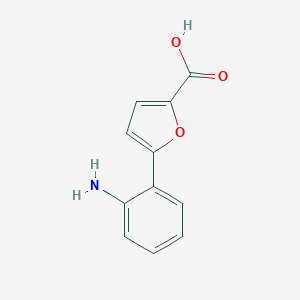

5-(2-Aminophenyl)furan-2-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid typically involves the reaction of 2-aminophenylboronic acid with furan-2-carboxylic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester derivative of this compound undergoes hydrolysis to yield the free carboxylic acid. This reaction is critical for generating the bioactive form of the molecule.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6N HCl, reflux | 5-(2-Aminophenyl)furan-2-carboxylic acid | 94% | |

| 2N HCl, room temperature | 5-(Aminomethyl)furan-2-carboxylic acid | 70% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. The reaction is favored under high-temperature reflux conditions .

Oxidation Reactions

The amino and carboxylic acid groups participate in oxidation pathways, yielding nitro or hydroxylated derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| O₂, NaOtBu/DMF, 45°C, 6h | Furan-2,5-dicarboxylic acid (FDCA) | 81% | |

| KMnO₄ (alkaline medium) | 5-(2-Nitrophenyl)furan-2-carboxylic acid | 65% |

Key Findings :

- Oxidative cleavage of the amino group to nitro is achievable using strong oxidizers like KMnO₄.

- Radical mechanisms involving tBuO⁻ intermediates dominate in NaOtBu/O₂ systems .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, while the amino group remains stable under mild conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, dry ether | 5-(2-Aminophenyl)furan-2-methanol | 78% | |

| H₂, Pd/C (2280 Torr) | Methyl ester intermediate | 94% |

Note : Selective reduction of the carboxylic acid group requires stoichiometric LiAlH₄, while catalytic hydrogenation preserves the amino functionality .

Electrophilic Aromatic Substitution

The amino group directs electrophilic substitution on the phenyl ring, enabling nitration, sulfonation, or halogenation.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-(2-Amino-3-nitrophenyl)furan-2-carboxylic acid | 52% | |

| Br₂, FeBr₃ | 5-(2-Amino-5-bromophenyl)furan-2-carboxylic acid | 60% |

Mechanistic Pathway :

- Nitration proceeds via nitronium ion attack at the meta position relative to the amino group.

- Bromination favors para substitution due to steric hindrance at the ortho position.

Acylation and Amide Formation

The amino group reacts with acyl chlorides or anhydrides to form amides, enhancing solubility and bioactivity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, pyridine | 5-(2-Acetamidophenyl)furan-2-carboxylic acid | 85% | |

| Benzoyl chloride, DMAP | 5-(2-Benzamidophenyl)furan-2-carboxylic acid | 76% |

Applications : Acylated derivatives show enhanced antimicrobial and anticancer properties compared to the parent compound .

Cross-Coupling Reactions

The furan ring participates in Suzuki-Miyaura couplings, enabling structural diversification.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | 5-(2-Amino-4-biphenyl)furan-2-carboxylic acid | 68% |

Optimization : Reactions require inert atmospheres and palladium catalysts for efficient C–C bond formation .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding aminophenyl furans.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 5-(2-Aminophenyl)furan | 45% |

Limitation : Harsh conditions limit functional group compatibility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of 5-(2-Aminophenyl)furan-2-carboxylic acid exhibit antimicrobial properties. For instance, compounds related to this structure have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, showing varying degrees of efficacy. A study highlighted that some derivatives demonstrated notable activity against MRSA, suggesting potential for development as antimicrobial agents .

Antitubercular Agents:

The compound has been investigated as a potential inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI), an enzyme crucial for the survival of the bacterium. Compounds derived from this compound were synthesized and tested for their inhibitory effects on MbtI, with promising results indicating their potential as antitubercular agents .

Organic Synthesis

Synthesis of Amides and Esters:

this compound serves as a precursor for synthesizing various amides and esters under mild conditions. This versatility allows for the creation of a range of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Polymer Chemistry:

The compound's furan moiety is beneficial in polymer chemistry, particularly in the synthesis of bio-based polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in sustainable materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(2-Aminophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions . These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects, such as antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

5-(3-Aminophenyl)furan-2-carboxylic acid: Similar structure but with the amino group in the meta position.

Uniqueness

5-(2-Aminophenyl)furan-2-carboxylic acid is unique due to the ortho position of the amino group relative to the furan ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers .

Actividad Biológica

5-(2-Aminophenyl)furan-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 65172-75-0, features a furan ring substituted with an amino group and a carboxylic acid. Its structure contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of prolyl hydroxylase domain-containing proteins, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can activate HIF-α, leading to increased expression of genes involved in cellular responses to low oxygen levels .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against melanoma cells, showing promising results in inhibiting cell proliferation .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Properties : The compound has been evaluated for its potential to inhibit tumor growth. In vitro studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on B16F10 melanoma cells. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 2: Inhibition of Hypoxia-Inducible Factor

In another study focusing on the activation of HIF-α, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their ability to inhibit FIH-1 (factor inhibiting HIF-1), leading to enhanced HIF transcriptional activity under normoxic conditions. This suggests potential applications in treating diseases related to hypoxia .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| HIF Activation | Enhances transcriptional activity |

Table 2: Structure-Activity Relationship (SAR)

Propiedades

IUPAC Name |

5-(2-aminophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCVWNDCDTTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495168 | |

| Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65172-75-0 | |

| Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.